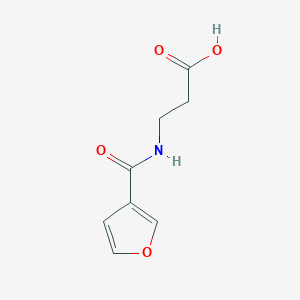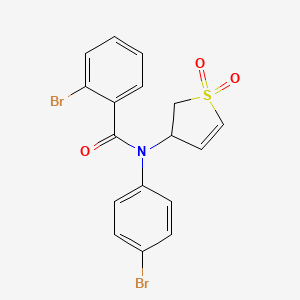
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound belongs to the class of thieno[3,2-d]pyrimidine derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its poor solubility in aqueous solutions and its instability under certain conditions.
Orientations Futures
There are several future directions for research on 2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide. Some of these include:
1. Further exploration of its mechanism of action and identification of its molecular targets.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Investigation of its potential as a therapeutic agent in other diseases such as neurodegenerative disorders and viral infections.
4. Evaluation of its pharmacokinetic and pharmacodynamic properties for the development of safe and effective dosage forms.
5. Exploration of its potential as a diagnostic tool for the detection and monitoring of certain diseases.
Conclusion:
In conclusion, 2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a promising compound that has shown potential as a therapeutic agent in various diseases. Its mechanism of action and biochemical and physiological effects are still being explored, and there is a need for further research to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide involves a multi-step procedure. The starting material for the synthesis is 4-bromoaniline, which is subjected to a series of reactions such as bromination, acylation, and cyclization to yield the final product.
Applications De Recherche Scientifique
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been extensively studied for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Propriétés
IUPAC Name |
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO3S/c18-12-5-7-13(8-6-12)20(14-9-10-24(22,23)11-14)17(21)15-3-1-2-4-16(15)19/h1-10,14H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBDPTGHBXLPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-5-[[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3014605.png)
![[2-(3-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B3014608.png)
![2-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B3014609.png)

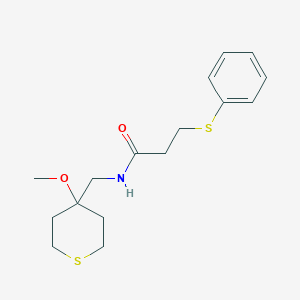
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3014615.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B3014616.png)
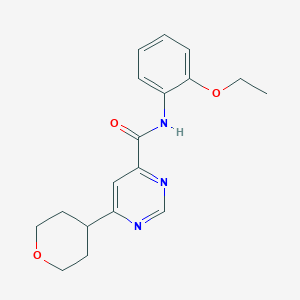
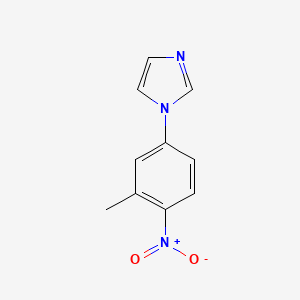

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B3014622.png)
![7-(3-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3014624.png)
